Cas no 5028-25-1 (N2,N2-dimethylpyridine-2,3-diamine)
N2,N2-dimethylpyridine-2,3-diamine Chemical and Physical Properties
Names and Identifiers
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- N2,N2-dimethyl-2,3-Pyridinediamine
- 3-amino-2-(dimethylamino)pyridine
- 3-amino-2-methylthi
- 3-amino-2-N,N-dimethylaminopyridine
- 3-Thiophenecarboxylic acid, 4-amino-5-methyl-, methyl ester
- 4-amino-5-methylthiophene-3-carboxylic acid methyl ester
- AGN-PC-008D6C
- AK-80920
- methyl 2-methyl-3-aminothiophene-4-carboxylate
- methyl 4-amino-5-methylthiophen-3-carboxylate
- N2,N2-Dimethyl-pyridin-2,3-diyldiamin
- N2,N2-dimethyl-pyridine-2,3-diyldiamine
- SureCN1617947
- N2,N2-dimethylpyridine-2,3-diamine
- N~2~,N~2~-dimethyl-2,3-pyridinediamine
- CHEMBL4546287
- dimethyl-(3-amino-pyridin-2-yl)-amine
- 3-Amino-2-dimethylaminopyridine
- 5028-25-1
- 2-N,2-N-dimethylpyridine-2,3-diamine
- N(2),N(2)-Dimethylpyridine-2,3-diamine hydrochloride
- SCHEMBL2216963
- SB54131
- EN300-57889
- IFJCSNNYWNTFDD-UHFFFAOYSA-N
- DTXSID701297720
- AB01002577-01
- AKOS000147851
-
- MDL: MFCD09737533
- Inchi: 1S/C7H11N3/c1-10(2)7-6(8)4-3-5-9-7/h3-5H,8H2,1-2H3
- InChI Key: IFJCSNNYWNTFDD-UHFFFAOYSA-N
- SMILES: N(C)(C)C1C(=CC=CN=1)N
Computed Properties
- Exact Mass: 137.095297364g/mol
- Monoisotopic Mass: 137.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 42.2Ų
N2,N2-dimethylpyridine-2,3-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B413433-100mg |
N2,N2-dimethyl-2,3-pyridinediamine |
5028-25-1 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B413433-500mg |
N2,N2-dimethyl-2,3-pyridinediamine |
5028-25-1 | 500mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B413433-1g |
N2,N2-dimethyl-2,3-pyridinediamine |
5028-25-1 | 1g |
$ 320.00 | 2022-06-07 | ||
| Matrix Scientific | 051992-500mg |
N2,N2-Dimethyl-2,3-pyridinediamine |
5028-25-1 | 500mg |
$250.00 | 2021-06-27 | ||
| Matrix Scientific | 051992-1g |
N2,N2-Dimethyl-2,3-pyridinediamine |
5028-25-1 | 1g |
$400.00 | 2021-06-27 | ||
| Matrix Scientific | 051992-2.500g |
N2,N2-Dimethyl-2,3-pyridinediamine |
5028-25-1 | 2.500g |
$750.00 | 2021-06-27 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17477-1G |
N2,N2-dimethylpyridine-2,3-diamine |
5028-25-1 | 95% | 1g |
¥ 409.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17477-5G |
N2,N2-dimethylpyridine-2,3-diamine |
5028-25-1 | 95% | 5g |
¥ 1,181.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17477-10G |
N2,N2-dimethylpyridine-2,3-diamine |
5028-25-1 | 95% | 10g |
¥ 1,848.00 | 2023-04-13 | |
| Enamine | EN300-57889-0.05g |
N2,N2-dimethylpyridine-2,3-diamine |
5028-25-1 | 95% | 0.05g |
$19.0 | 2023-06-08 |
N2,N2-dimethylpyridine-2,3-diamine Suppliers
N2,N2-dimethylpyridine-2,3-diamine Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on N2,N2-dimethylpyridine-2,3-diamine
Introduction to N2,N2-dimethylpyridine-2,3-diamine (CAS No. 5028-25-1)
N2,N2-dimethylpyridine-2,3-diamine, with the chemical formula C₇H₁₀N₄, is a significant compound in the field of pharmaceutical and chemical research. This diamine derivative of pyridine has garnered attention due to its versatile applications in medicinal chemistry and synthetic organic chemistry. Its unique structural properties make it a valuable intermediate in the synthesis of various biologically active molecules.
The compound is characterized by two methyl groups attached to the nitrogen atoms at positions 2 and 3 of the pyridine ring, along with two amino groups at positions 2 and 3. This substitution pattern imparts distinct reactivity and stability, making it a preferred building block in the development of novel pharmaceuticals. The presence of these functional groups allows for further chemical modifications, enabling the synthesis of complex molecules with potential therapeutic benefits.
In recent years, N2,N2-dimethylpyridine-2,3-diamine has been extensively studied for its role in drug discovery and development. Its structural motif is found in several pharmacophores that are known to interact with biological targets such as enzymes and receptors. Researchers have leveraged its scaffold to design molecules with improved pharmacokinetic profiles and enhanced binding affinity.
One of the most compelling aspects of N2,N2-dimethylpyridine-2,3-diamine is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By incorporating this diamine derivative into kinase inhibitor structures, scientists have been able to develop compounds that exhibit potent inhibitory activity against specific kinases. These inhibitors have shown promise in preclinical studies and are being evaluated for their potential as therapeutic agents.
Furthermore, N2,N2-dimethylpyridine-2,3-diamine has found applications in the development of antiviral drugs. The pyridine core is a common feature in many antiviral agents due to its ability to interact with viral proteins and disrupt viral replication cycles. Researchers have utilized this compound as a key intermediate in synthesizing molecules that target viral enzymes, such as proteases and polymerases. These efforts have led to the discovery of novel antiviral drugs with improved efficacy and reduced side effects.
The compound's significance extends beyond pharmaceutical applications. It is also used as a ligand in coordination chemistry, where it forms complexes with transition metals. These metal complexes have been explored for their catalytic properties and potential use in industrial processes. Additionally, N2,N2-dimethylpyridine-2,3-diamine serves as a precursor in the synthesis of dyes and pigments due to its ability to participate in various organic reactions that yield colored compounds.
Recent advancements in synthetic methodologies have further enhanced the utility of N2,N2-dimethylpyridine-2,3-diamine. Techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production of this compound. These innovations have not only reduced costs but also improved yields, making it more accessible for research and industrial applications.
The safety profile of N2,N2-dimethylpyridine-2,3-diamine is another critical aspect that has been thoroughly evaluated. Studies have demonstrated its low toxicity profile when used under controlled conditions. However, as with any chemical compound, proper handling procedures must be followed to ensure safe usage. Researchers adhere to stringent guidelines to minimize exposure risks during synthesis and application.
In conclusion, N2,N2-dimethylpyridine-2,3-diamine (CAS No. 5028-25-1) is a multifaceted compound with broad applications in pharmaceuticals, coordination chemistry, and material science. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules. The ongoing research into its applications continues to uncover new possibilities for its use in drug development and industrial processes.
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